1-Pyridin-4-ylmethyl-piperidin-3-ol

Description

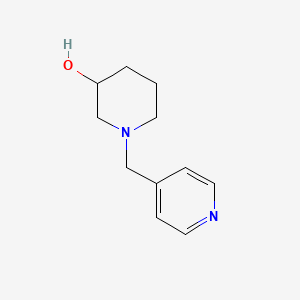

Structure

3D Structure

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c14-11-2-1-7-13(9-11)8-10-3-5-12-6-4-10/h3-6,11,14H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQHUUFCECELJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=NC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10671482 | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939986-41-1 | |

| Record name | 1-(4-Pyridinylmethyl)-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(Pyridin-4-yl)methyl]piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10671482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental properties of the heterocyclic compound 1-Pyridin-4-ylmethyl-piperidin-3-ol. Designed for professionals in chemical research and drug development, this document synthesizes available data to offer insights into its chemical identity, structural characteristics, and potential areas of application.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule incorporating both a pyridine and a piperidine ring system. The piperidine moiety, a saturated six-membered heterocycle containing nitrogen, is a common scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties. The linkage to a pyridine ring via a methylene bridge introduces aromaticity and a potential site for hydrogen bonding and metal coordination, suggesting a wide range of possible biological and chemical activities.

The strategic placement of a hydroxyl group on the 3-position of the piperidine ring introduces a chiral center and a site for further chemical modification, making it a versatile building block in medicinal chemistry.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-(pyridin-4-ylmethyl)piperidin-3-ol | N/A |

| CAS Number | 939986-41-1 | N/A |

| Molecular Formula | C₁₁H₁₆N₂O | N/A |

| Molecular Weight | 192.26 g/mol | N/A |

| Canonical SMILES | C1C(CN(C1)CC2=CC=NC=C2)O | N/A |

Physicochemical and Predicted Properties

While experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts—the piperidine and pyridine rings—and computational models.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| pKa | ~8.5-9.5 (piperidine N), ~5.0-5.5 (pyridine N) | The piperidine nitrogen is expected to be more basic than the pyridine nitrogen. |

| LogP | ~1.0 - 1.5 | Indicates moderate lipophilicity, suggesting potential for good oral bioavailability. |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). Likely to form a soluble hydrochloride salt in aqueous media. | The hydroxyl group and nitrogen atoms contribute to its polarity. |

| Melting Point | Expected to be a solid at room temperature. | Similar structures are crystalline solids. |

| Boiling Point | > 300 °C (Predicted) | High boiling point is expected due to its molecular weight and polar functional groups. |

Synthesis and Purification

Proposed Synthetic Workflow

The logical pathway for the synthesis of this compound would be a two-step process: formation of an intermediate iminium ion followed by its reduction.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard reductive amination procedures and should be optimized for this specific transformation.

Step 1: Reaction Setup

-

To a solution of 3-hydroxypiperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add pyridine-4-carboxaldehyde (1.0-1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), portion-wise to the reaction mixture. This reagent is preferred for its mildness and selectivity.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC analysis.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane, to yield the pure this compound.

Spectroscopic Characterization (Predicted)

The structural features of this compound would give rise to a distinct spectroscopic signature.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Pyridine Protons: Two sets of doublets in the aromatic region (δ 8.5-8.6 and 7.2-7.3 ppm).- Methylene Bridge (-CH₂-): A singlet around δ 3.5-3.6 ppm.- Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.5-3.0 ppm).- CH-OH Proton: A multiplet around δ 3.6-3.8 ppm.- OH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent. |

| ¹³C NMR | - Pyridine Carbons: Signals in the aromatic region (δ ~120-150 ppm).- Methylene Bridge Carbon: A signal around δ 60-65 ppm.- Piperidine Carbons: Signals in the aliphatic region (δ ~20-60 ppm).- CH-OH Carbon: A signal around δ 65-70 ppm. |

| Mass Spec. | - (M+H)⁺: Expected at m/z 193.13. |

| IR | - O-H Stretch: A broad band around 3300-3400 cm⁻¹.- C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.- C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.- C=N and C=C Stretch (pyridine): Bands in the 1600-1400 cm⁻¹ region. |

Pharmacological and Toxicological Profile (Inferred)

While no specific pharmacological data for this compound has been found, its structural motifs are present in numerous biologically active compounds. The piperidine ring is a key component in many central nervous system (CNS) active drugs. The pyridinylmethyl moiety is also found in compounds targeting a variety of receptors.

Potential Therapeutic Areas

Based on its structure, this compound could be explored for its activity in the following areas:

-

Neuroscience: As a potential ligand for nicotinic acetylcholine receptors, dopamine transporters, or serotonin receptors.

-

Oncology: The piperidine scaffold is found in some kinase inhibitors.

-

Infectious Diseases: Certain substituted piperidines have shown antimicrobial or antiviral properties.

Safety and Handling

No specific toxicology data is available for this compound. However, based on related structures, the following precautions should be taken:

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the eyes, skin, and respiratory tract.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Caption: Logical relationship of compound properties and recommended research actions.

Conclusion

This compound is a compound with significant potential as a building block in drug discovery and development. Its combination of a piperidine scaffold, a pyridine ring, and a hydroxyl group offers multiple avenues for chemical modification and biological interaction. While experimental data is currently limited, this guide provides a foundational understanding based on established chemical principles and data from related molecules. Further experimental validation of its synthesis, properties, and biological activity is warranted to fully explore its potential.

References

Note: Due to the limited availability of specific literature for this compound, this reference list includes sources for related compounds and general synthetic methodologies.

-

PubChem Compound Summary for CID 3844105, 1-(Pyridin-3-ylmethyl)piperidin-3-ol. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

-

MySkinRecipes. (n.d.). 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride. Retrieved from [Link]

- Google Patents. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE. EP 3666757 A1.

- Google Patents. (2015). Method for preparing 3-mehtyl-1-phenethyl piperidine-4-ketone or 1-phenethyl piperidine-4-ketone. CN105111136A.

-

Desai, N. C., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Retrieved from [Link]

- Google Patents. (2020). 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives. WO2021013864A1.

An In-Depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyridine-Piperidine Scaffold

The confluence of a pyridine ring and a piperidine moiety within a single molecular entity represents a privileged scaffold in modern medicinal chemistry. This structural motif is prevalent in a wide array of biologically active compounds and approved pharmaceuticals, owing to its unique combination of physicochemical properties. The pyridine ring, an aromatic heterocycle, can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the saturated piperidine ring provides a three-dimensional framework that allows for precise spatial orientation of substituents. This combination often imparts favorable pharmacokinetic properties, such as improved solubility and membrane permeability. This guide provides a comprehensive technical overview of a specific exemplar of this class, 1-Pyridin-4-ylmethyl-piperidin-3-ol, delving into its chemical synthesis, structural characterization, and potential applications in drug discovery.

Chemical Identity and Nomenclature

IUPAC Name: 1-(pyridin-4-ylmethyl)piperidin-3-ol

Chemical Structure:

Molecular Formula: C₁₁H₁₆N₂O

CAS Number: 939986-41-1

Synthesis of this compound: A Guided Protocol

The most direct and widely employed synthetic route to this compound is through the reductive amination of 3-hydroxypiperidine with pyridine-4-carboxaldehyde. This method is favored for its efficiency and operational simplicity.

The Chemistry Behind the Choice: Reductive Amination

Reductive amination is a cornerstone of amine synthesis in organic chemistry. The reaction proceeds in two key stages:

-

Imine/Iminium Ion Formation: The secondary amine of the 3-hydroxypiperidine nucleophilically attacks the carbonyl carbon of pyridine-4-carboxaldehyde. This is followed by dehydration to form an intermediate iminium ion. The acidic proton on the piperidine nitrogen is lost, and the hydroxyl group on the aldehyde is protonated and eliminated as water. This step is often catalyzed by mild acid.

-

Reduction: The resulting iminium ion is then reduced in situ by a selective reducing agent to afford the final tertiary amine product. The choice of reducing agent is critical to the success of the reaction, as it must be mild enough to not reduce the starting aldehyde but potent enough to reduce the iminium intermediate.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a general procedure for the synthesis of this compound via reductive amination.

Materials:

-

3-Hydroxypiperidine

-

Pyridine-4-carboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acetic Acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (or other suitable solvent system for chromatography)

Procedure:

-

Reaction Setup: To a solution of 3-hydroxypiperidine (1.0 equivalent) in 1,2-dichloroethane (DCE) is added pyridine-4-carboxaldehyde (1.0-1.2 equivalents).

-

Imine Formation (optional pre-formation): The mixture can be stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate. In some cases, a catalytic amount of acetic acid (0.1 equivalents) can be added to accelerate this step.

-

Reduction: Sodium triacetoxyborohydride (1.2-1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is then stirred at room temperature for 12-24 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or LC-MS analysis.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is stirred for 30 minutes to ensure complete quenching of the reducing agent.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Causality in Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is a preferred reagent for reductive aminations as it is milder and more selective for iminium ions over aldehydes and ketones compared to other borohydrides like sodium borohydride[1]. This selectivity prevents the unwanted reduction of the starting pyridine-4-carboxaldehyde.

-

Solvent Selection: Dichloromethane or 1,2-dichloroethane are commonly used as they are relatively non-polar and aprotic, which is ideal for this reaction.

-

pH Control: The reaction is typically run under neutral or slightly acidic conditions to promote iminium ion formation without causing unwanted side reactions.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Physicochemical Properties and Characterization

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Weight | 192.26 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Based on similar substituted piperidine derivatives. |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | Presence of polar hydroxyl and amine functional groups. |

| pKa | The piperidine nitrogen is expected to have a pKa in the range of 8-9, making it basic. | Typical pKa for a tertiary amine in a piperidine ring. |

Analytical Characterization:

The structure of this compound would be unequivocally confirmed using a combination of modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the protons on the pyridine and piperidine rings, as well as the methylene bridge and the hydroxyl proton. The chemical shifts and coupling patterns would provide detailed information about the connectivity of the atoms.

-

¹³C NMR would show distinct signals for each of the 11 carbon atoms in the molecule, further confirming the carbon skeleton.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.

-

Fragmentation patterns observed in MS/MS experiments would offer further structural elucidation.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol group.

-

C-N stretching vibrations would be observed in the fingerprint region.

-

Potential Applications in Drug Discovery and Development

While specific biological data for this compound is limited, the pyridine-piperidine scaffold is a well-established pharmacophore in numerous therapeutic areas. Compounds with this core structure have shown a wide range of biological activities, suggesting potential avenues of investigation for this molecule.

Neurological Disorders

The structural similarity of this compound to known ligands for various central nervous system (CNS) receptors makes it a compelling candidate for neurological drug discovery. The pyridine and piperidine moieties are common features in molecules targeting:

-

Nicotinic Acetylcholine Receptors (nAChRs): These receptors are implicated in cognitive function, and their modulation is a key strategy in the development of treatments for Alzheimer's disease and other neurodegenerative disorders[2].

-

Dopamine and Serotonin Receptors: The piperidine ring is a core component of many antipsychotic and antidepressant drugs that act on these neurotransmitter systems.

Other Therapeutic Areas

The versatility of the pyridine-piperidine scaffold extends beyond CNS applications. Derivatives have been investigated as:

-

Anticancer Agents: By modifying the substituents on the pyridine and piperidine rings, researchers have developed potent and selective inhibitors of various kinases and other cancer-related targets[3].

-

Antimicrobial Agents: The basic nitrogen of the piperidine ring can be crucial for interactions with microbial targets, and several piperidine-containing compounds have demonstrated antibacterial and antifungal properties[4].

Mechanism of Action: A Hypothetical Framework

Given its structural features, this compound could potentially exert its biological effects through several mechanisms. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a compound of this class, for instance, through the inhibition of a specific kinase involved in a disease-relevant pathway.

Caption: Hypothetical kinase inhibition by a pyridine-piperidine scaffold.

Conclusion and Future Directions

This compound represents a valuable chemical entity with significant potential for further exploration in the field of drug discovery. Its straightforward synthesis via reductive amination makes it an accessible building block for the creation of diverse chemical libraries. While its specific biological activity remains to be fully elucidated, its structural relationship to a multitude of known bioactive compounds suggests that it could serve as a promising starting point for the development of novel therapeutics, particularly in the realm of neurological disorders. Future research should focus on the detailed biological evaluation of this compound and its derivatives against a panel of relevant targets to uncover its full therapeutic potential.

References

-

MySkinRecipes. (n.d.). 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.

-

Schmalz, H.-G. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

-

Myers, A. (n.d.). Chem 115. Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Stepwise Protocols. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved from [Link]

- Contreras, J.-M., Parrot, I., Sippl, W., Rival, Y. M., & Wermuth, C. G. (2001). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 44(17), 2707–2718.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Banks, H. D. (1992). Piperidine Synthesis. DTIC.

- Singh, S., & Kumar, V. (2022). Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials. Critical Reviews in Food Science and Nutrition, 63(26), 8199-8221.

- Jackson, R. F. W. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

-

Wikipedia. (2024, December 22). Piperidine. Retrieved from [Link]

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- Sharma, P., & Kumar, A. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(5), e14537.

- Organic Syntheses. (2021). C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses, 98, 193-207.

- Frolov, N. A., Vereshchagin, A. N., & Eltsov, O. S. (2023).

- Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110–1118.

- Mallesha, L., & Rao, G. K. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. International Journal of Pharmaceutical Sciences and Research, 8(6), 2565-2572.

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

- Arulraj, R., Sivakumar, S., Mouna, M., Omar, A. D., Noureddine, I., & Marek, J. W. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5122.

- Alam, O., & Khan, S. A. (2018). Recent Advancement of Piperidine Moiety in Treatment of Cancer- A Review. European Journal of Medicinal Chemistry, 157, 465-487.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride [myskinrecipes.com]

- 3. Recent advancement of piperidine moiety in treatment of cancer- A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

An In-depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol (CAS 939986-41-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-Pyridin-4-ylmethyl-piperidin-3-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited specific literature on this molecule, this document leverages established principles of organic synthesis, analytical chemistry, and the known pharmacology of related piperidine and pyridine derivatives to offer a robust starting point for research and development.

Introduction and Physicochemical Properties

This compound is a bifunctional molecule incorporating both a piperidine and a pyridine ring system. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The pyridine ring, a bioisostere of a phenyl group, introduces a basic nitrogen atom that can participate in hydrogen bonding and salt formation, which is often crucial for target engagement and formulation.[2][3]

The combination of the N-(pyridin-4-ylmethyl) substituent and the 3-hydroxyl group on the piperidine ring presents a unique three-dimensional structure with specific hydrogen bond donor and acceptor sites, making it an interesting candidate for exploring interactions with various biological targets.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 939986-41-1 | Commercial Suppliers |

| Molecular Formula | C₁₁H₁₆N₂O | Calculated |

| Molecular Weight | 192.26 g/mol | Calculated |

| Appearance | Likely an off-white to yellow solid or viscous oil | Inferred |

| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, DMSO) and aqueous acidic solutions. | Inferred |

| pKa (pyridinium) | ~5.2 (for the pyridine nitrogen) | [3] |

| pKa (piperidine) | ~8-9 (for the piperidine nitrogen) | Inferred |

Proposed Synthesis: Reductive Amination

A highly efficient and common method for the synthesis of N-alkylated piperidines is reductive amination.[4] This approach is proposed for the synthesis of this compound from commercially available starting materials: piperidin-3-ol and 4-pyridinecarboxaldehyde.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N bond between the piperidine nitrogen and the pyridinylmethyl group, leading back to piperidin-3-ol and 4-pyridinecarboxaldehyde.

Figure 1: Retrosynthetic analysis for this compound.

Proposed Synthetic Workflow

The synthesis involves the formation of an iminium ion intermediate from the condensation of piperidin-3-ol and 4-pyridinecarboxaldehyde, which is then reduced in situ to the desired tertiary amine. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent for this transformation as it is mild, selective for iminium ions, and does not reduce the aldehyde starting material.[4]

Figure 2: Proposed synthetic workflow via reductive amination.

Step-by-Step Experimental Protocol

-

Reaction Setup: To a solution of piperidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M), add 4-pyridinecarboxaldehyde (1.0-1.2 eq).

-

Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the temperature should be monitored.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Potential Pharmacological Significance

The piperidine scaffold is a key component in a vast number of approved drugs and clinical candidates, demonstrating a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and analgesic effects.[1][5][6][7] The specific substitution pattern of this compound suggests several potential areas of pharmacological interest.

-

Central Nervous System (CNS) Activity: The pyridinylmethyl-piperidine motif is present in compounds that target CNS receptors. For instance, derivatives with this scaffold have been investigated for their potential as antipsychotic agents by modulating dopamine and serotonin receptors.

-

Antimicrobial and Antiviral Activity: Pyridine derivatives are known to possess a broad spectrum of antimicrobial and antiviral properties.[6] The presence of the pyridine ring in the target molecule makes it a candidate for screening against various pathogens.

-

Enzyme Inhibition: The hydroxyl group on the piperidine ring can act as a hydrogen bond donor, potentially interacting with the active sites of various enzymes.

The overall pharmacological profile will be influenced by the stereochemistry at the C3 position of the piperidine ring, which should be considered in future studies.

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the pyridine ring (~7.2-8.5 ppm).- A singlet for the methylene bridge protons (~3.5 ppm).- A multiplet for the proton on the carbon bearing the hydroxyl group (~3.6-4.0 ppm).- A series of multiplets for the piperidine ring protons (~1.5-3.0 ppm).- A broad singlet for the hydroxyl proton. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring (~120-150 ppm).- Methylene bridge carbon (~60-65 ppm).- Carbon bearing the hydroxyl group (~65-70 ppm).- Piperidine ring carbons (~20-60 ppm).[8] |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ ion at m/z 193.27. |

| Infrared (IR) Spectroscopy | - Broad O-H stretch (~3300-3400 cm⁻¹).- C-H stretches (aliphatic and aromatic) (~2800-3100 cm⁻¹).- C=N and C=C stretches of the pyridine ring (~1500-1600 cm⁻¹).- C-O stretch (~1050-1150 cm⁻¹). |

Conclusion and Future Directions

This compound is a readily accessible molecule with a chemical structure that suggests potential for a range of biological activities. This guide provides a foundational framework for its synthesis and characterization. Future research should focus on:

-

Stereoselective Synthesis: Developing methods to synthesize the (R)- and (S)-enantiomers of the compound to investigate the impact of stereochemistry on biological activity.

-

Pharmacological Screening: Evaluating the compound in a battery of in vitro and in vivo assays to identify its primary biological targets and potential therapeutic applications.

-

Analogue Synthesis: Preparing a library of related compounds by modifying the pyridine and piperidine rings to establish structure-activity relationships (SAR).

This in-depth technical guide serves as a catalyst for further investigation into this promising, yet underexplored, chemical entity.

References

-

PubChem. 1-(pyridin-4-ylmethyl)piperidin-4-one. National Center for Biotechnology Information. Available from: [Link]

- Padayachee, P., Faya, M., & Singh, M. (2020).

- Wiemer, J., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2478–2489.

- International Journal of New Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4).

- Journal of Pharmaceutical Research and Reports. (2024).

- Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Semantic Scholar. (n.d.).

- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry.

- Kuran, V., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)

- Mamat, C., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(21), 7247.

- Chen, Z., et al. (2024). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 89(13), 9352–9359.

- Northen, J. S., et al. (2014). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of Organic Chemistry, 79(20), 9811–9821.

- Bhardwaj, D., et al. (2007). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies.

- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.

- BLDpharm. (174560-96-4|(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol).

- Sci-Hub. (n.d.).

- Abdel-Magid, A. F., et al. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.

- BLDpharm. (41661-57-8|1-((Pyridin-3-yl)methyl)piperidin-4-one).

- Roy, K., & Kar, S. (2023). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 1, 10.

- Wikipedia. (n.d.). Pyridine.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 6. ijnrd.org [ijnrd.org]

- 7. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [wisdomlib.org]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Pyridin-4-ylmethyl-piperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental molecular and physical properties, explore potential synthetic pathways, and discuss its relevance within the broader context of pyridine and piperidine-containing therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering insights into the structure, synthesis, and potential applications of this compound.

Core Molecular Attributes

This compound, identified by the CAS Number 939986-41-1, is a bifunctional molecule incorporating both a pyridine and a piperidine ring system. These two heterocyclic moieties are prevalent in a vast array of pharmacologically active compounds, suggesting a rich potential for biological activity.[1][2] The core molecular properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₆N₂O | [3][4][5] |

| Molecular Weight | 192.26 g/mol | [3][5][6] |

| IUPAC Name | 1-(pyridin-4-ylmethyl)piperidin-3-ol | N/A |

| CAS Number | 939986-41-1 | [3] |

The structure, featuring a hydroxyl group on the piperidine ring and a flexible methyl bridge to the pyridine ring, presents multiple points for potential interaction with biological targets. The nitrogen atoms in both rings can act as hydrogen bond acceptors, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor.

Physicochemical and Spectroscopic Characterization (Predicted)

While extensive experimental data for this specific molecule is not widely published, we can infer its likely physicochemical properties based on its structural analogues.

-

Solubility: Expected to have moderate solubility in polar organic solvents and limited solubility in water, which may be enhanced at acidic pH due to the basicity of the nitrogen atoms.

-

LogP: The calculated LogP (partition coefficient) would likely be in the range of 1.0-2.5, suggesting a reasonable balance between hydrophilicity and lipophilicity for potential cell permeability.

-

pKa: The pyridine nitrogen is expected to have a pKa around 5-6, while the piperidine nitrogen will be more basic, with a pKa likely in the range of 9-10.

A standard analytical workflow for characterization would involve:

Caption: Analytical workflow for the characterization of this compound.

Synthetic Strategies: A Generalized Approach

The synthesis of this compound can be approached through several established methodologies in organic chemistry. A common and effective strategy involves the reductive amination of a suitable piperidin-3-ol with pyridine-4-carboxaldehyde.

Experimental Protocol: Reductive Amination

Objective: To synthesize 1-(pyridin-4-ylmethyl)piperidin-3-ol from piperidin-3-ol and pyridine-4-carboxaldehyde.

Materials:

-

Piperidin-3-ol

-

Pyridine-4-carboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloroethane (DCE) or Methanol (MeOH) as solvent

-

Acetic acid (optional, as catalyst)

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve piperidin-3-ol (1.0 eq) and pyridine-4-carboxaldehyde (1.0-1.1 eq) in the chosen solvent (DCE or MeOH).

-

Imine Formation: If using a less reactive system, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium intermediate. Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise to the reaction mixture. The reaction is typically exothermic, so careful addition is recommended.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with DCM or EtOAc (3x).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired this compound.

Caption: Generalized synthetic pathway via reductive amination.

Relevance in Drug Discovery and Medicinal Chemistry

The structural motifs of pyridine and piperidine are cornerstones in the development of a wide range of pharmaceuticals.

The Pyridine Moiety

The pyridine ring is a bioisostere of a phenyl ring but with distinct electronic properties due to the nitrogen atom. This nitrogen can act as a hydrogen bond acceptor and can be protonated, which can significantly influence the solubility and pharmacokinetic properties of a drug candidate.[7][8] Pyridine-containing drugs are found in various therapeutic areas, including anticancer, anti-inflammatory, and anti-infective agents.[7][9]

The Piperidine Scaffold

Piperidine is one of the most prevalent nitrogen-containing heterocyclic scaffolds in approved drugs.[1] Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets. Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, CNS-acting agents, analgesics, and anticancer therapeutics.[2]

The combination of these two pharmacologically significant rings in this compound makes it an attractive scaffold for library synthesis in drug discovery campaigns. The flexible linker between the two rings allows for conformational adaptability, which could be advantageous for binding to a variety of protein targets.

Potential Therapeutic Applications and Future Directions

Given the pharmacological profiles of related compounds, this compound and its derivatives could be investigated for a range of therapeutic applications:

-

Central Nervous System (CNS) Disorders: Many CNS-active drugs incorporate piperidine and pyridine structures. The potential for this scaffold to interact with neurotransmitter receptors or transporters warrants investigation for conditions such as depression, anxiety, and neurodegenerative diseases.

-

Oncology: The pyridine nucleus is present in several anticancer agents.[7] The antiproliferative activity of derivatives of this scaffold could be explored.

-

Infectious Diseases: The antimicrobial properties of pyridine derivatives are well-documented.[7] This scaffold could serve as a starting point for the development of new antibacterial or antifungal agents.

Future research should focus on the stereoselective synthesis of the enantiomers of this compound, as biological activity is often stereospecific. Furthermore, derivatization at the hydroxyl group and modification of the pyridine ring could lead to the discovery of novel compounds with enhanced potency and selectivity.

References

-

Aaron Chemicals. Safety Data Sheet - 1-(Pyridin-4-ylmethyl)piperidin-3-ol. [Link]

-

Kharbach, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(10), 2453. [Link]

-

PubChem. 1-(Pyridin-4-ylmethyl)piperidin-4-one. [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. [Link]

-

ResearchGate. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. [Link]

-

RSC. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. arctomsci.com [arctomsci.com]

- 4. aaronchem.com [aaronchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. sarchemlabs.com [sarchemlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Pyridin-4-ylmethyl-piperidin-3-ol

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to 1-Pyridin-4-ylmethyl-piperidin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. We will delve into the primary synthetic strategies, offering detailed, step-by-step protocols and elucidating the chemical principles that underpin these methodologies. The guide emphasizes practical, field-proven insights to ensure reproducibility and scalability. All discussed protocols are substantiated with citations from authoritative sources.

Introduction: The Significance of this compound

The molecular scaffold of this compound incorporates both a piperidine and a pyridine ring, structural motifs that are prevalent in a vast array of biologically active compounds and approved pharmaceuticals. The piperidine ring, a saturated nitrogen heterocycle, is a cornerstone in drug design, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The pyridine moiety, an aromatic nitrogen heterocycle, can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The hydroxyl group on the piperidine ring introduces a key functional handle for further derivatization and can also participate in hydrogen bonding interactions with target proteins.

Given its structural features, this compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including but not limited to immunomodulating agents and antineoplastic agents.[1] A thorough understanding of its synthesis is therefore paramount for researchers aiming to explore the chemical space around this privileged scaffold.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of the target molecule reveals two primary and logical disconnection points, leading to two main synthetic strategies:

-

N-Alkylation: Disconnection of the C-N bond between the piperidine nitrogen and the pyridinylmethyl group. This approach involves the reaction of 3-hydroxypiperidine with a suitable 4-pyridinylmethyl electrophile.

-

Reductive Amination: Disconnection of the same C-N bond, but envisioning its formation through the reaction of 3-hydroxypiperidine with 4-pyridinecarboxaldehyde, followed by reduction of the intermediate iminium ion.

Both strategies are widely employed in organic synthesis due to their reliability and broad functional group tolerance. The choice between these pathways often depends on the availability and cost of starting materials, as well as the desired scale of the synthesis.

Synthetic Pathway I: N-Alkylation of 3-Hydroxypiperidine

This is a direct and often high-yielding approach to the target molecule. The core of this strategy is the nucleophilic attack of the secondary amine of 3-hydroxypiperidine on an electrophilic carbon atom attached to the pyridine ring.

General Reaction Scheme

Caption: N-Alkylation of 3-Hydroxypiperidine.

Detailed Experimental Protocol

Materials:

-

3-Hydroxypiperidine

-

4-Picolyl chloride hydrochloride (or 4-(bromomethyl)pyridine hydrobromide)

-

Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

-

Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Add 4-picolyl chloride hydrochloride (1.1 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.

Mechanistic Considerations and Rationale

The base (potassium carbonate or triethylamine) is crucial for deprotonating the secondary amine of 3-hydroxypiperidine, thereby increasing its nucleophilicity. The resulting piperidinate anion then readily attacks the electrophilic methylene carbon of the 4-picolyl halide in a classic SN2 reaction. The use of a polar aprotic solvent like DMF or acetonitrile facilitates the dissolution of the reactants and promotes the SN2 pathway.

Synthetic Pathway II: Reductive Amination

Reductive amination is a powerful and versatile method for the formation of C-N bonds. This pathway involves the initial formation of an iminium ion from the condensation of 3-hydroxypiperidine and 4-pyridinecarboxaldehyde, which is then reduced in situ to the desired amine.

General Reaction Scheme

Caption: Reductive Amination Pathway.

Detailed Experimental Protocol

Materials:

-

3-Hydroxypiperidine

-

4-Pyridinecarboxaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (AcOH) (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 3-hydroxypiperidine (1.0 eq) and 4-pyridinecarboxaldehyde (1.1 eq) in dichloromethane, add a catalytic amount of acetic acid (optional).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient).

Mechanistic Insights and Reagent Selection

The reaction proceeds through the nucleophilic attack of the piperidine nitrogen on the carbonyl carbon of the aldehyde, followed by dehydration to form an iminium ion. The reducing agent then selectively reduces the C=N double bond of the iminium ion.

Sodium triacetoxyborohydride is often the preferred reducing agent for this transformation. It is a mild and selective reagent that does not reduce the aldehyde starting material at a significant rate, thus minimizing side reactions. Its reactivity is enhanced under slightly acidic conditions, which also catalyze the formation of the iminium ion. Sodium cyanoborohydride is another suitable option, though it is more toxic.

Comparative Analysis of Synthetic Pathways

| Feature | N-Alkylation | Reductive Amination |

| Starting Materials | 3-Hydroxypiperidine, 4-Picolyl halide | 3-Hydroxypiperidine, 4-Pyridinecarboxaldehyde |

| Reagents | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃) |

| Byproducts | Halide salts | Borate salts |

| Reaction Conditions | Often requires heating | Typically at room temperature |

| Advantages | Direct, often faster | Milder conditions, readily available aldehydes |

| Disadvantages | Picolyl halides can be lachrymatory and less stable | May require careful control of pH |

Purification and Characterization

Purification of this compound is typically achieved through silica gel column chromatography. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane with an increasing percentage of methanol), is effective in separating the product from any unreacted starting materials and byproducts.

The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the overall structure.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product.

While specific spectral data is not provided in the initial search results, related compounds show characteristic signals for the pyridine and piperidine protons in the ¹H NMR spectrum.[2][3]

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes: N-alkylation and reductive amination. The choice of pathway will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. Both methods are well-established in the field of organic synthesis and provide efficient access to this valuable heterocyclic building block. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize and utilize this compound in their drug discovery and development endeavors.

References

Sources

- 1. WO2011007324A1 - Pyridin-4-yl derivatives - Google Patents [patents.google.com]

- 2. 174560-96-4|(1-(Pyridin-4-ylmethyl)piperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 5. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US2549651A - Pyridine preparation - Google Patents [patents.google.com]

- 10. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]

- 12. 130658-65-0|1-(Pyridin-4-yl)piperidin-4-ol|BLD Pharm [bldpharm.com]

- 13. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 14. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 15. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 19. PubChemLite - 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride (C11H16N2O) [pubchemlite.lcsb.uni.lu]

- 20. researchgate.net [researchgate.net]

- 21. orgsyn.org [orgsyn.org]

- 22. CN104557674A - Preparation method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 23. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 24. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. alchempharmtech.com [alchempharmtech.com]

- 27. alchempharmtech.com [alchempharmtech.com]

An In-Depth Technical Guide to the Potential Biological Activity Screening of 1-Pyridin-4-ylmethyl-piperidin-3-ol

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential biological activities of the novel chemical entity, 1-Pyridin-4-ylmethyl-piperidin-3-ol. The structured approach herein outlines a logical, multi-tiered screening cascade, commencing with in-silico predictive modeling and progressing to targeted in-vitro assays. The causality behind each experimental choice is detailed to provide a robust, self-validating system for therapeutic potential assessment.

The core structure of this compound incorporates both a pyridine and a piperidine scaffold. The piperidine ring is a "privileged structure" in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs due to its conformational flexibility and ability to form diverse molecular interactions.[1] Similarly, pyridine derivatives are integral to numerous pharmaceuticals, exhibiting a broad spectrum of pharmacological activities.[2][3] The combination of these two pharmacologically significant moieties suggests a high probability of discovering novel biological activities for this compound.

Part 1: Foundational Assessment and In-Silico Profiling

Prior to embarking on resource-intensive in-vitro screening, a foundational assessment leveraging computational tools is essential. This initial phase aims to predict the compound's pharmacokinetic and toxicological properties (ADMET), and to generate hypotheses regarding its potential biological targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

The evaluation of ADMET properties is a critical first step in drug discovery to filter out candidates with unfavorable pharmacokinetic or toxicity profiles.[4] A variety of open-access and commercial in-silico tools can be utilized for this purpose.[5]

Experimental Protocol: In-Silico ADMET Prediction

-

Obtain the SMILES String: Convert the chemical structure of this compound into its corresponding SMILES (Simplified Molecular Input Line Entry System) format.

-

Select Predictive Tools: Utilize a consensus approach by employing multiple web-based platforms to predict ADMET properties.[5] Recommended open-access tools include:

-

ADMET-AI: A fast and accurate web interface for predicting ADMET properties using machine learning models.[4]

-

SwissADME: Computes physicochemical descriptors and predicts ADME parameters, pharmacokinetic properties, and drug-likeness.[6]

-

pkCSM: Predicts a range of pharmacokinetic properties.[6]

-

ADMETlab 2.0: An integrated online platform for comprehensive ADMET predictions.[6]

-

-

Input and Analysis: Input the SMILES string into the selected platforms and analyze the predicted parameters. Key parameters to assess are summarized in the table below.

-

Data Interpretation: Compare the predicted values against those of known drugs to assess the "drug-likeness" of the compound. For instance, Lipinski's Rule of Five is a common guideline for evaluating drug-likeness.

Table 1: Key In-Silico ADMET Parameters for this compound

| Parameter Category | Specific Parameter | Predicted Value | Interpretation/Significance |

| Absorption | Water Solubility | (Predicted Value) | High solubility is generally favorable for oral absorption. |

| Caco-2 Permeability | (Predicted Value) | Indicates potential for intestinal absorption. | |

| Human Intestinal Absorption | (Predicted Value) | Predicts the percentage of the compound absorbed from the gut. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | (Predicted Value) | Determines if the compound can cross into the central nervous system. |

| Plasma Protein Binding | (Predicted Value) | High binding can limit the free fraction of the drug available for activity. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | (Predicted Value) | Predicts potential for drug-drug interactions. |

| Excretion | Total Clearance | (Predicted Value) | Indicates the rate at which the compound is removed from the body. |

| Toxicity | hERG Inhibition | (Predicted Value) | A critical predictor of potential cardiotoxicity. |

| Ames Mutagenicity | (Predicted Value) | Assesses the potential for the compound to be mutagenic. | |

| Drug-Induced Liver Injury (DILI) | (Predicted Value) | Predicts the risk of liver toxicity.[7] |

Target Prediction and Virtual Screening

The pyridine and piperidine scaffolds are present in ligands for a wide range of biological targets.[8][9] Virtual screening can help to prioritize which target classes to investigate experimentally.

Experimental Protocol: Target Prediction

-

Utilize Target Prediction Servers: Employ web-based tools that predict potential biological targets based on chemical structure similarity to known ligands. Examples include SwissTargetPrediction and SuperPred.

-

Analyze Predicted Targets: The output will be a ranked list of potential protein targets. Focus on targets that are well-established in disease pathways and for which validated in-vitro assays are available. Given the structural motifs, likely target classes include:

-

G-Protein Coupled Receptors (GPCRs): Many piperidine-containing compounds modulate GPCRs involved in neurotransmission.[8]

-

Kinases: The pyridine ring is a common feature in many kinase inhibitors.[10]

-

Ion Channels: Nicotinic acetylcholine receptors are a known target for some pyridine derivatives.[11]

-

Part 2: In-Vitro Biological Activity Screening

Based on the in-silico predictions, a tiered in-vitro screening approach can be implemented. This begins with broad cytotoxicity and antimicrobial assays, followed by more specific, target-based assays.

Foundational In-Vitro Screening

2.1.1 General Cytotoxicity Assessment

A primary assessment of cytotoxicity is crucial to determine the compound's general effect on cell viability and to establish a safe concentration range for subsequent cell-based assays.[12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Line Selection: Utilize a panel of representative human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293) to assess general and cancer-specific cytotoxicity.

-

Cell Culture: Culture the selected cell lines in their appropriate media and conditions until they reach approximately 80% confluency.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution to obtain a range of test concentrations.

-

Cell Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. The following day, replace the media with fresh media containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the MTT to formazan crystals.[1]

-

Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl) and measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.[1]

2.1.2 Antimicrobial and Antifungal Screening

The pyridine and piperidine moieties are found in various antimicrobial and antifungal agents.[14][15]

Experimental Protocol: Broth Microdilution Assay

-

Microorganism Selection: Screen against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare a serial dilution of the test compound in the appropriate broth medium.

-

Inoculation: Inoculate the wells of a 96-well plate with a standardized suspension of the microorganisms.

-

Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganisms.

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.

Target-Oriented In-Vitro Assays

Based on the hypotheses generated from the in-silico target prediction, specific biochemical and cell-based assays should be performed.

2.2.1 Kinase Inhibition Assays

Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer.[10]

Experimental Protocol: In-Vitro Kinase Inhibition Assay (Luminescence-Based)

-

Kinase Selection: Based on in-silico predictions, select a panel of relevant kinases.

-

Assay Principle: This assay measures the amount of ADP produced, which is directly proportional to kinase activity.[10]

-

Reagent Preparation: Prepare the kinase, substrate, and ATP in a kinase assay buffer. Create a serial dilution of this compound.

-

Kinase Reaction:

-

Add the test compound or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add the kinase to each well and incubate to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate/ATP mixture.

-

Incubate to allow the kinase reaction to proceed.

-

-

ADP Detection:

-

Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add a Kinase Detection Reagent to convert the produced ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration to determine the IC50 value.[10] A known kinase inhibitor like staurosporine should be used as a positive control.[16]

Workflow for Kinase Inhibition Screening

Caption: Workflow for a luminescence-based kinase inhibition assay.

2.2.2 G-Protein Coupled Receptor (GPCR) Binding Assays

GPCRs are a major class of drug targets, and their modulation can have therapeutic effects in a wide range of diseases.[17]

Experimental Protocol: Radioligand Binding Assay

-

GPCR Target Selection: Choose GPCR targets based on in-silico predictions.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the GPCR.[18]

-

Reaction Setup:

-

In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of this compound.

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration through a filter mat.

-

Data Acquisition: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki (inhibitory constant) or IC50 value.[18]

Signaling Pathway for a Gs-Coupled GPCR

Caption: Simplified signaling cascade for a Gs-coupled GPCR.

Part 3: Data Synthesis and Path Forward

The culmination of this screening cascade will be a comprehensive dataset on the in-silico ADMET profile, cytotoxicity, antimicrobial activity, and specific molecular target interactions of this compound.

Table 2: Summary of Potential Biological Activity Data

| Assay Type | Endpoint | Result | Implication for Further Development |

| In-Silico ADMET | Drug-likeness Score | (Score) | Indicates potential for development as an oral therapeutic. |

| Predicted Toxicity | (Qualitative) | Highlights potential liabilities to address in later studies. | |

| Cytotoxicity (MTT) | IC50 vs. Cancer Cells | (µM) | Potent and selective activity warrants further investigation in cancer models. |

| IC50 vs. Normal Cells | (µM) | A large therapeutic window is desirable. | |

| Antimicrobial | MIC vs. Bacteria/Fungi | (µg/mL) | Activity against pathogenic strains could lead to anti-infective applications. |

| Kinase Inhibition | IC50 vs. Target Kinase | (nM) | Potent inhibition suggests a potential mechanism of action. |

| GPCR Binding | Ki vs. Target GPCR | (nM) | High affinity binding indicates potential as a modulator of GPCR signaling. |

Based on these results, a data-driven decision can be made on the most promising therapeutic avenues to pursue for this compound. Positive "hits" in any of the target-oriented assays would warrant further investigation, including mechanism of action studies, lead optimization, and eventual progression to in-vivo models.

References

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available from: [Link]

-

Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available from: [Link]

-

In Vitro Cytotoxicity Analysis Service. Creative Biolabs. Available from: [Link]

-

What are the biological activities of piperidine? Blog - BIOSYNCE. Available from: [Link]

-

GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available from: [Link]

-

Design, synthesis and biological activities of piperidine-spirooxadiazole derivatives as α7 nicotinic receptor antagonists. PubMed. Available from: [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available from: [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. Available from: [Link]

-

ADMET-AI. Available from: [Link]

-

Predictive ADMET Modeling. BHSAI. Available from: [Link]

-

I.In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. Available from: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. Available from: [Link]

-

ADMET Predictor®. Simulations Plus. Available from: [Link]

-

Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. PubMed. Available from: [Link]

-

BioAssay Systems Kinase. Available from: [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

-

1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride. MySkinRecipes. Available from: [Link]

-

Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Available from: [Link]

-

Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. Molecular Devices. Available from: [Link]

-

Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. NIH. Available from: [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: [Link]

-

Pyridine Derivatives as Potential Inhibitors for Coronavirus SARS-CoV-2: A Molecular Docking Study. PMC - NIH. Available from: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available from: [Link]

-

Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]

-

SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Available from: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

-

Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. Available from: [Link]

-

Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]

-

Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. PMC - NIH. Available from: [Link]

-

Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. ADMET-AI [admet.ai.greenstonebio.com]

- 5. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ayushcoe.in [ayushcoe.in]

- 7. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 8. biosynce.com [biosynce.com]

- 9. ijnrd.org [ijnrd.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-Pyridin-3-ylmethyl-piperidin-4-ol dihydrochloride [myskinrecipes.com]

- 12. kosheeka.com [kosheeka.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 16. reactionbiology.com [reactionbiology.com]

- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. multispaninc.com [multispaninc.com]

A Technical Guide to 1-Pyridin-4-ylmethyl-piperidin-3-ol: Synthesis, Pharmacological Potential, and Drug Development Landscape

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary